molecular formula C19H19F3N2O4S B11491086 1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide

1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11491086
M. Wt: 428.4 g/mol
InChI Key: KMWILXVVKUXBPD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields a sulfone, while reduction of the carboxamide group yields an amine.

Scientific Research Applications

1-(Methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-N-phenyl-2,3-dihydro-1H-indole-5-carboxamide
  • 1-(Methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-1H-indole-5-carboxamide

Comparison: Compared to similar compounds, 1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide is unique due to the presence of both the trifluoroethoxy and methylsulfonyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19F3N2O4S

Molecular Weight

428.4 g/mol

IUPAC Name

1-methylsulfonyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C19H19F3N2O4S/c1-29(26,27)24-9-8-14-10-15(4-7-17(14)24)18(25)23-16-5-2-13(3-6-16)11-28-12-19(20,21)22/h2-7,10H,8-9,11-12H2,1H3,(H,23,25)

InChI Key

KMWILXVVKUXBPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)COCC(F)(F)F

Origin of Product

United States

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